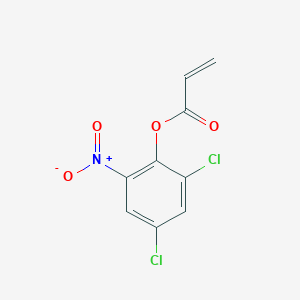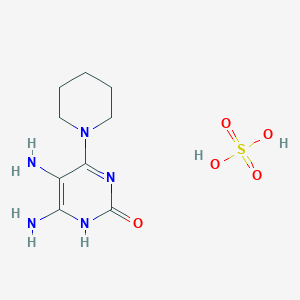
5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid is a compound that combines a pyrimidine derivative with sulfuric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable diamine with a piperidine derivative, followed by the introduction of sulfuric acid to form the final compound. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products.
Applications De Recherche Scientifique
5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6-Triamino-1H-pyrimidin-2-one: This compound has similar structural features but lacks the piperidine moiety.
5,6-Diamino-2-oxo-2,3,4,5-tetrahydropyrimidin-4-yl: This compound shares the diamino and pyrimidine components but differs in its overall structure.
Uniqueness
5,6-Diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid is unique due to the presence of both the piperidine and pyrimidine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with similar compounds.
Propriétés
Numéro CAS |
63722-84-9 |
|---|---|
Formule moléculaire |
C9H17N5O5S |
Poids moléculaire |
307.33 g/mol |
Nom IUPAC |
5,6-diamino-4-piperidin-1-yl-1H-pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/C9H15N5O.H2O4S/c10-6-7(11)12-9(15)13-8(6)14-4-2-1-3-5-14;1-5(2,3)4/h1-5,10H2,(H3,11,12,13,15);(H2,1,2,3,4) |
Clé InChI |
WFXYMOCTLRZCHZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC(=O)NC(=C2N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)
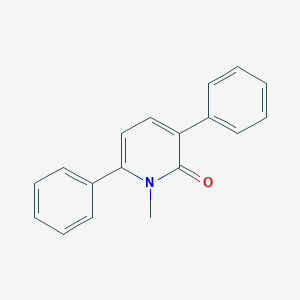
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
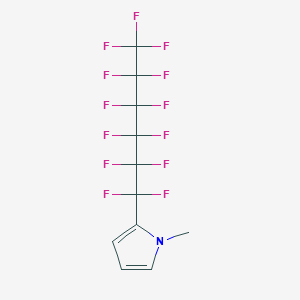
![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
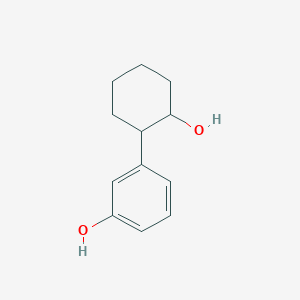

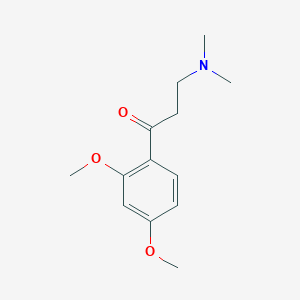
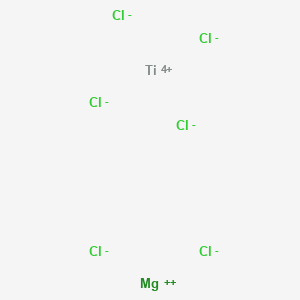
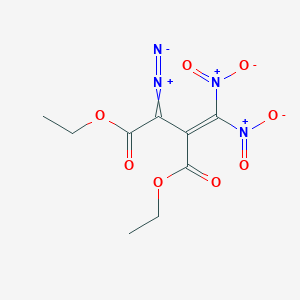
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
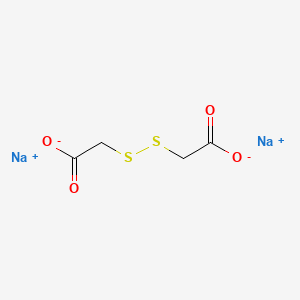
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
